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Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

Cat. No.: B3386611 Get Quote

(1S,2S)-2-Methoxycyclohexanol is a chiral chemical compound distinguished by a

cyclohexane ring functionalized with both a hydroxyl and a methoxy group at adjacent carbons.

[1] Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of 130.18 g/mol .[2][3] The

precise spatial arrangement of these groups, defined by the (1S,2S) designation, confers a

distinct three-dimensional structure that is crucial to its utility. This specific trans configuration is

the source of its value in stereoselective synthesis, where the goal is to produce a single,

desired enantiomer of a target molecule.

In the fields of pharmaceutical and agrochemical development, controlling stereochemistry is

not merely an academic exercise; it is a critical determinant of biological activity and safety. The

unique stereochemistry of (1S,2S)-2-Methoxycyclohexanol allows it to serve as a valuable

chiral building block, enabling the synthesis of complex, enantiomerically pure compounds.[1]

[2] Its applications range from the production of advanced antibiotics to the development of

novel materials, making a thorough understanding of its chemical properties essential for

researchers and scientists in these domains.[1][2]

Part 1: Core Physicochemical and Spectroscopic
Properties
A compound's identity and purity are established through its physical constants and

spectroscopic signatures. These data provide the foundational information required for its use

in synthesis and research.
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Physicochemical Data Summary
The fundamental properties of (1S,2S)-2-Methoxycyclohexanol are summarized in the table

below. These values are critical for reaction planning, purification, and safe storage.

Property Value Reference

IUPAC Name
trans-(1S,2S)-2-

methoxycyclohexan-1-ol
[3]

CAS Number 134108-92-2 [2][3]

Molecular Formula C₇H₁₄O₂ [2][3]

Molecular Weight 130.18 g/mol [2][3][4]

Appearance Liquid [2]

Boiling Point 195°C [2][5]

Density 1.015 g/cm³ [2][5]

Refractive Index 1.4595 [2][5]

Storage Temperature 2-8°C [2][5]

Spectroscopic Profile: The Fingerprint of a Molecule
Spectroscopy is indispensable for verifying the structure and stereochemistry of (1S,2S)-2-
Methoxycyclohexanol. Each technique provides a unique piece of the structural puzzle.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is paramount for elucidating the

detailed connectivity and environment of atoms.[7]

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the protons on the

cyclohexane ring. The protons attached to the carbons bearing the hydroxyl (-CH-OH) and

methoxy (-CH-OCH₃) groups are diastereotopic and will appear as complex multiplets.

The methoxy group will show a sharp singlet around 3.3-3.5 ppm, while the hydroxyl

proton will be a broad singlet whose position is concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show seven distinct resonances, confirming the

number of carbon atoms.[3] The carbon attached to the hydroxyl group will resonate

around 70-80 ppm, while the carbon bonded to the methoxy group will appear slightly

further downfield. The methoxy carbon itself will be a distinct signal around 55-60 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule.[7]

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-

H stretching vibration of the alcohol group.

Strong C-O stretching vibrations will be observed in the 1050-1200 cm⁻¹ region,

corresponding to both the alcohol and the ether functionalities.[3]

Mass Spectrometry (MS): MS provides information about the molecular weight and

fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to

show a molecular ion peak (M⁺) at m/z = 130, with characteristic fragments resulting from

the loss of water (M-18), a methoxy group (M-31), or other small molecules.

Part 2: Synthesis and Stereochemical Control
The utility of (1S,2S)-2-Methoxycyclohexanol is intrinsically linked to its stereospecific

synthesis. The trans relationship between the hydroxyl and methoxy groups is the key feature

that must be established. A common and efficient strategy involves the regioselective ring-

opening of an epoxide precursor.

Synthetic Workflow: From Alkene to Chiral Alcohol
A prevalent method for preparing 2-alkoxycyclohexanols involves the reaction of cyclohexene

with hydrogen peroxide in an alcohol solvent, often facilitated by a catalyst such as a zeolite.[8]

This approach can be tailored to achieve high selectivity for the desired trans product.
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Step 1: Epoxidation

Step 2: Nucleophilic Ring-Opening

Cyclohexene

Cyclohexene Oxide

Peroxy Acid
(e.g., m-CPBA)

Methanol (CH₃OH)
Acid or Base Catalyst

 Stereospecific
Epoxidation 

(1S,2S)-2-Methoxycyclohexanol

 Regioselective
Attack (SN2) 

(1S,2S)-2-Methoxycyclohexanol
(Chiral Building Block) Asymmetric Synthesis Utilized in Enantiomerically Pure

Intermediates
 Leads to 

Active Pharmaceutical
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(Herbicides, Pesticides)

 Forms basis of 
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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